1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one
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Overview
Description
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a piperidin-2-one ring
Preparation Methods
The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one typically involves a diazo-coupling reaction. This process starts with the formation of a diazonium salt from 4-chloroaniline, which is then coupled with piperidin-2-one under acidic conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the coupling process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium chlorite, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of the diazenyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .
Comparison with Similar Compounds
1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one can be compared with other similar azo compounds, such as:
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: This compound also contains a diazenyl group but is attached to a naphthol ring, which may result in different chemical and biological properties.
4-(4-Nitrophenylazo)-1-naphthol: Another azo compound with a nitrophenyl group, known for its use in dye production and potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the diazenyl group and the piperidin-2-one ring, making it a versatile compound for various applications.
Properties
CAS No. |
62499-17-6 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]piperidin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c12-9-4-6-10(7-5-9)13-14-15-8-2-1-3-11(15)16/h4-7H,1-3,8H2 |
InChI Key |
PVKQEGWLQBRNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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